
2,6-Dimesitylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimesitylbenzoic acid is an organic compound with the molecular formula C9H10O2. It is a derivative of benzoic acid, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimesitylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of mesitylene with benzoyl chloride, followed by oxidation. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimesitylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2,6-Dicarboxybenzoic acid.
Reduction: 2,6-Dimesitylbenzyl alcohol.
Substitution: 2,6-Dihalomesitylbenzoic acid.
Scientific Research Applications
2,6-Dimesitylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a tracer in geothermal studies.
Mechanism of Action
The mechanism of action of 2,6-Dimesitylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzoic acid: Similar structure with three methyl groups at the 2, 4, and 6 positions.
3,5-Dimethylbenzoic acid: Two methyl groups at the 3 and 5 positions.
4-Methoxybenzoic acid: A methoxy group at the 4 position instead of methyl groups.
Uniqueness
2,6-Dimesitylbenzoic acid is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
CAS No. |
220250-68-0 |
|---|---|
Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,6-bis(2,4,6-trimethylphenyl)benzoic acid |
InChI |
InChI=1S/C25H26O2/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25(26)27)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3,(H,26,27) |
InChI Key |
DNDIBAYNLKBGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



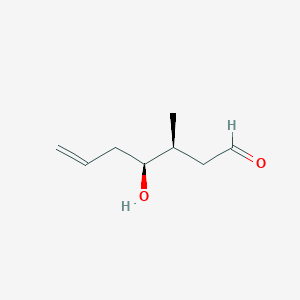
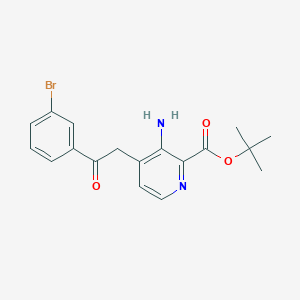
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
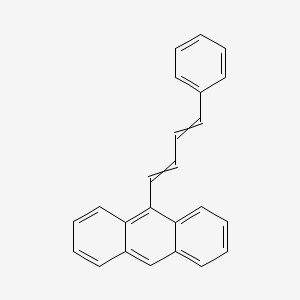
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
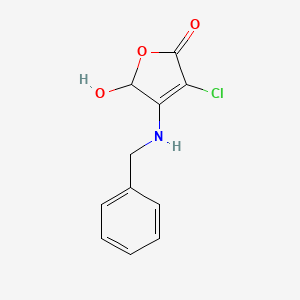
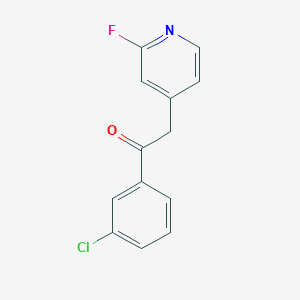
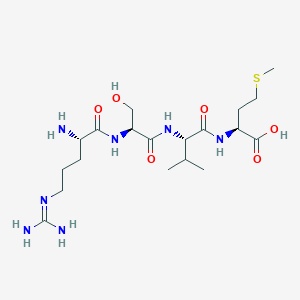
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)

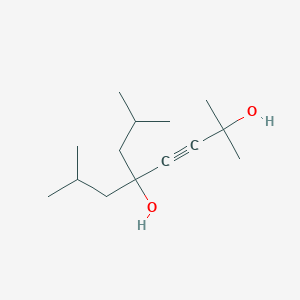
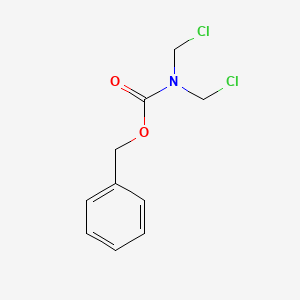
![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)
